5-HT6 antagonist 29

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-HT6 antagonist 29: is a compound that targets the serotonin 5-hydroxytryptamine subtype 6 receptor. This receptor is a G protein-coupled receptor predominantly found in the central nervous system, particularly in regions associated with cognition and memory. Antagonists of this receptor have been studied for their potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease .

Vorbereitungsmethoden

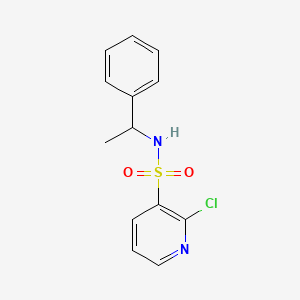

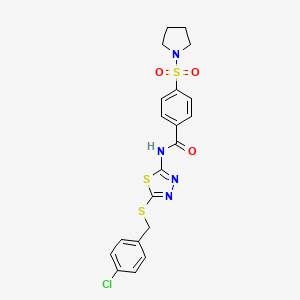

Synthetic Routes and Reaction Conditions: The synthesis of 5-HT6 antagonist 29 typically involves the preparation of arylsulfonamide derivatives. One common synthetic route includes the following steps:

Formation of the Arylsulfonyl Chloride: This is achieved by reacting an aryl compound with chlorosulfonic acid.

Coupling Reaction: The arylsulfonyl chloride is then reacted with an amine to form the arylsulfonamide.

Functionalization: Further functionalization of the arylsulfonamide scaffold is carried out to introduce various substituents that enhance the binding affinity and selectivity for the 5-HT6 receptor.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Reactors: For controlled reaction conditions and scalability.

Continuous Flow Reactors: For improved efficiency and consistency in product quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-HT6-Antagonist 29 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Austausch einer funktionellen Gruppe durch eine andere, üblicherweise unter Verwendung von nukleophilen oder elektrophilen Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel, Nukleophile wie Amine oder Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene funktionalisierte Derivate des Arylsulfonamid-Gerüsts, die auf ihre Bindungsaffinität und Selektivität gegenüber dem 5-HT6-Rezeptor untersucht werden .

Wissenschaftliche Forschungsanwendungen

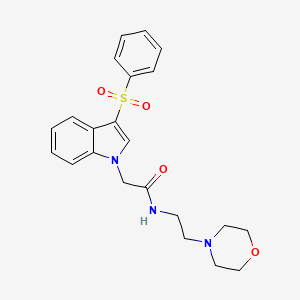

Chemie: 5-HT6-Antagonist 29 wird bei der Entwicklung neuer chemischer Einheiten eingesetzt, die auf den Serotonin-5-Hydroxytryptamin-Subtyp-6-Rezeptor abzielen. Es dient als Leitverbindung für Struktur-Aktivitäts-Beziehungsstudien .

Biologie: In der biologischen Forschung wird 5-HT6-Antagonist 29 verwendet, um die Rolle des Serotonin-5-Hydroxytryptamin-Subtyp-6-Rezeptors bei kognitiven Prozessen und neurodegenerativen Erkrankungen zu untersuchen .

Medizin: Die primäre medizinische Anwendung von 5-HT6-Antagonist 29 ist die Behandlung der Alzheimer-Krankheit. Es hat in präklinischen Studien das Potenzial gezeigt, die kognitive Funktion und das Gedächtnis zu verbessern .

Industrie: In der pharmazeutischen Industrie wird 5-HT6-Antagonist 29 bei der Entwicklung neuer Therapeutika für neurodegenerative Erkrankungen eingesetzt. Es wird auch in Hochdurchsatz-Screening-Assays verwendet, um neue Medikamentenkandidaten zu identifizieren .

5. Wirkmechanismus

5-HT6-Antagonist 29 übt seine Wirkung aus, indem er an den Serotonin-5-Hydroxytryptamin-Subtyp-6-Rezeptor bindet und seine Aktivität blockiert. Dieser Rezeptor ist positiv an Gαs-Untereinheiten gekoppelt, die die Adenylatcyclase stimulieren und die zyklischen Adenosinmonophosphatspiegel erhöhen. Durch die Blockierung dieses Rezeptors reduziert 5-HT6-Antagonist 29 die Aktivität der Adenylatcyclase, was zu verringerten zyklischen Adenosinmonophosphatspiegeln führt. Dies führt zu erhöhten Acetylcholin- und Glutamatspiegeln im zentralen Nervensystem, was die kognitive Funktion und das Gedächtnis verbessert .

Wirkmechanismus

5-HT6 antagonist 29 exerts its effects by binding to the serotonin 5-hydroxytryptamine subtype 6 receptor and blocking its activity. This receptor is positively coupled to Gαs subunits, which stimulate adenylate cyclase and increase cyclic adenosine monophosphate levels. By blocking this receptor, this compound reduces the activity of adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate. This results in increased levels of acetylcholine and glutamate in the central nervous system, which improves cognitive function and memory .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Idalopirdin: Ein weiterer 5-HT6-Rezeptor-Antagonist, der auf sein Potenzial bei der Behandlung der Alzheimer-Krankheit untersucht wird.

RVT-101: Ein 5-HT6-Rezeptor-Antagonist, der klinische Studien zur Alzheimer-Krankheit durchlaufen hat.

SB-258,585: Ein selektiver 5-HT6-Rezeptor-Antagonist, der in präklinischen Studien verwendet wird.

Einzigartigkeit: 5-HT6-Antagonist 29 ist einzigartig in seiner hohen Bindungsaffinität und Selektivität für den Serotonin-5-Hydroxytryptamin-Subtyp-6-Rezeptor. Es hat vielversprechende Ergebnisse in präklinischen Studien gezeigt, insbesondere bei der Verbesserung der kognitiven Funktion und des Gedächtnisses. Seine einzigartige chemische Struktur ermöglicht eine weitere Funktionalisierung und Optimierung, was es zu einer wertvollen Leitverbindung in der Arzneimittelentwicklung macht .

Eigenschaften

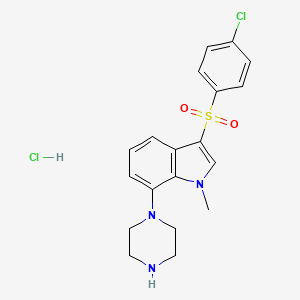

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-methyl-7-piperazin-1-ylindole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S.ClH/c1-22-13-18(26(24,25)15-7-5-14(20)6-8-15)16-3-2-4-17(19(16)22)23-11-9-21-10-12-23;/h2-8,13,21H,9-12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERMVFOBIFLWLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=CC=C2)N3CCNCC3)S(=O)(=O)C4=CC=C(C=C4)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)

![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)

![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)

![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)

![tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate](/img/structure/B2357768.png)

![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)

![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)

![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)